N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1111982-20-7
Cat. No.: VC4668641
Molecular Formula: C24H23FN4O3S
Molecular Weight: 466.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111982-20-7 |
|---|---|
| Molecular Formula | C24H23FN4O3S |
| Molecular Weight | 466.53 |
| IUPAC Name | N-(3-fluorophenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H23FN4O3S/c1-28-14-19(16-7-4-3-5-8-16)21-22(28)23(31)29(11-12-32-2)24(27-21)33-15-20(30)26-18-10-6-9-17(25)13-18/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,30) |
| Standard InChI Key | IJFMBWLVKZQHTE-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)CCOC)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₃₀H₂₈FN₅O₄S, with a calculated molecular weight of 597.64 g/mol. Its structure integrates three distinct pharmacophoric elements:
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A pyrrolo[3,2-d]pyrimidine core, a bicyclic system known for its role in modulating enzyme interactions .
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A 3-fluorophenyl group linked via a sulfanyl-acetamide bridge, enhancing electronic and steric properties .
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A 2-methoxyethyl substituent at position 3, which may improve solubility and metabolic stability.
The SMILES notation for the compound is:
COCCN1C2=C(C(=O)N1)C(=CN=C2SCC(=O)NC3=CC=CC(=C3)F)C4=CC=CC=C4
Crystallographic and Spectroscopic Data
While no crystallographic data for this exact compound exists, related pyrrolo[3,2-d]pyrimidine derivatives exhibit planar bicyclic cores stabilized by intramolecular hydrogen bonds . Fourier-transform infrared (FT-IR) spectroscopy of analogous acetamides reveals characteristic peaks for:
¹H NMR spectra typically show resonances for the 3-fluorophenyl group (δ 7.2–7.6 ppm), methoxyethyl protons (δ 3.2–3.5 ppm), and pyrrolopyrimidine aromatic hydrogens (δ 6.8–8.1 ppm) .
Synthesis and Optimization
Reaction Pathways
The synthesis involves a multi-step protocol (Fig. 1):
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Core Formation: Condensation of 4-phenyl-2-aminopyrrole with ethyl glyoxylate yields the pyrrolo[3,2-d]pyrimidine scaffold .
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Sulfanylation: Thiolation at position 2 using Lawesson’s reagent introduces the sulfanyl group.
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Acetamide Coupling: Reaction of 2-mercapto-pyrrolopyrimidine with 3-fluoroaniline via a chloroacetyl chloride intermediate forms the acetamide bridge .
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Side-Chain Functionalization: Alkylation with 2-methoxyethyl bromide introduces the solubilizing group.
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Ethyl glyoxylate, 80°C, 12h | 65 | 92 |
| 2 | Lawesson’s reagent, THF, 0°C | 78 | 89 |
| 3 | Chloroacetyl chloride, Et₃N, RT | 82 | 95 |
| 4 | 2-Methoxyethyl bromide, K₂CO₃, DMF | 71 | 90 |
Purification and Characterization
Purification via flash chromatography (silica gel, ethyl acetate/hexane) and recrystallization from acetonitrile yields >95% purity . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 598.1874 [M+H]⁺.
Biological Activity and Mechanism
Enzymatic Inhibition
Structural analogs demonstrate multitarget inhibitory activity against cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1) . For example, compound 9a (a related N-(benzene sulfonyl) acetamide) exhibits:
The fluorophenyl group enhances binding to hydrophobic enzyme pockets, while the methoxyethyl chain reduces metabolic clearance.
In Vivo Efficacy
In rodent models, pyrrolopyrimidine derivatives show:
Pharmacokinetic Profile
Table 2: Pharmacokinetic Parameters (Rat, 10 mg/kg)
| Parameter | Value |
|---|---|
| Cₘₐₓ (ng/mL) | 5807.18 ± 2657.83 |
| T₁/₂ (h) | 4.2 ± 1.1 |
| CL (mL/min/kg) | 3.24 ± 1.47 |
| F (%) | 96.8 |
High oral bioavailability (F = 96.8%) and moderate clearance suggest favorable pharmacokinetics for once-daily dosing .
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